Compound Description: 2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME) is a radioligand developed for imaging peripheral benzodiazepine receptors using single photon emission tomography. [] It has been labelled with carbon-11 for use in positron emission tomography (PET) imaging. []
Relevance: CLINME shares the core imidazo[1,2-a]pyridine structure with (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone. Both compounds feature a 6-chloro substituted imidazo[1,2-a]pyridine, although they differ in their substituents at the 2-position and the presence of the acetamide side chain in CLINME. []
Compound Description: Bis[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl] diselenide is a diselenide compound synthesized through copper-catalyzed C-H selenation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. [] This compound exhibited excellent anticancer activity and low cytotoxicity toward noncancer cells. []
Relevance: This compound is related to (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone through the presence of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine moiety. Both compounds feature a substituted imidazo[1,2-a]pyridine core, differing in the substituent at the 3-position (diselenide bridge versus methanone) and the presence of a chlorine substituent in the methanone compound. []
Compound Description: Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate (21) is a compound that was investigated for its ability to displace [3H]diazepam from central and mitochondrial (peripheral-type) benzodiazepine receptors. [] It exhibited selectivity for peripheral-type receptors. []
Relevance: This compound and (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone share the 6-chloroimidazo[1,2-a]pyridine scaffold. The main differences are the presence of a 4-chlorophenyl group at the 2-position and the ethyl 2-benzamidoacetate substituent at the 3-position in compound 21, as opposed to the 3-chloro-4-methoxyphenyl group directly attached to the 3-position in the target compound. []
Compound Description: (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060) is a potent P2X7 receptor antagonist with high oral bioavailability and low-moderate clearance in preclinical species. []
Relevance: While both JNJ 54166060 and (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone contain a methanone linker connected to a halogenated phenyl group and a nitrogen-containing heterocycle, they are structurally distinct. JNJ 54166060 features a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core, differing from the imidazo[1,2-a]pyridine found in the target compound. []
Compound Description: 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine emerged as a promising antileishmanial hit compound with good activity against the intracellular amastigote stage of Leishmania infantum and improved aqueous solubility compared to previous derivatives in the series. []
Compound Description: 2-Chloro-4-phenyl-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxyaldehyde (8, NCI 722731) is a compound that exhibited a variable degree of antineoplastic activity against some cancer cell lines. []
Compound Description: 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-3,4-dihydrobenzo[4,5]imidazo [1,2-a]pyrimidine-3-carboxaldehyde (18, NCI 722739) demonstrated a variable degree of antineoplastic activity against various cancer cell lines in the National Cancer Institute's in vitro disease human cell screening panel assay. []
Relevance: While both compound 18 and (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone feature a 4-methoxyphenyl substituent, they differ significantly in their core structures. Compound 18 is based on a 3,4-dihydrobenzo[4,5]imidazo [1,2-a]pyrimidine scaffold, whereas the target compound features an imidazo[1,2-a]pyridine core. []
Compound Description: 2-Chloro-4-(4-nitrophenyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxyaldehyde (10, NCI 722743) exhibited good in vitro antineoplastic activity with subpanel disease selectivity against all the cell lines tested in the National Cancer Institute's in vitro disease human cell screening panel assay. []
Relevance: Although both compound 10 and (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone possess a chlorine atom on an aromatic ring, their core structures are different. Compound 10 is based on a 3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine scaffold, while the target compound features an imidazo[1,2-a]pyridine core. []
E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its derivatives
Compound Description: E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its derivatives, including those with substituents like methoxy groups on the phenyl rings, were synthesized and their viscosities were studied in different solvent mixtures. [] The goal was to study the molecular interactions in solutions and the effect of substituents on the compounds' viscosity. []
Relevance: E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its derivatives are related to (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone by the presence of the imidazo[1,2-a]pyridine core. The main difference is the substitution at the 3-position. While the target compound has a methanone linker connected to a 3-chloro-4-methoxyphenyl group, the acrylamide derivatives have an acrylamide group linked to a phenyl ring with varying substituents. []
Compound Description: 1-[4-[4-[(5-chloro-4-imidazo[1,2-a]pyridin-3-yl-pyrimidin-2-yl)amino]-3-methoxy-phenyl]piperazin-1-yl]ethanone (5) is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the insulin receptor tyrosine kinase. [] This compound showed good pharmacokinetics in preclinical species and has been assessed in an in vivo efficacy model. []
Compound Description: 2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187) is a potent inhibitor of human poly(ADP-ribose) polymerase (PARP) activity in both cell-free and cellular assays in vitro, and it demonstrated cardioprotective effects in vivo by reducing myocardial infarct size in rats. []
Relevance: Although both BYK49187 and (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone are nitrogen-containing heterocyclic compounds, they differ significantly in their core structures. BYK49187 features a 4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one scaffold, contrasting with the imidazo[1,2-a]pyridine core of the target compound. []
Compound Description: 2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864) is a compound that inhibits poly(ADP-ribose) polymerase (PARP) activity in cell-free and cellular assays. []
Relevance: While both BYK236864 and (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone are nitrogen-containing heterocyclic compounds, their core structures are different. BYK236864 features a 4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one scaffold, unlike the imidazo[1,2-a]pyridine core in the target compound. []
Compound Description: 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370) is a compound that inhibits poly(ADP-ribose) polymerase (PARP) activity, but it was a weaker inhibitor than BYK49187 and did not exhibit cardioprotective effects. []
Compound Description: 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165) is a compound that inhibits poly(ADP-ribose) polymerase (PARP) activity and displays selectivity for PARP-1 over PARP-2. []
Relevance: BYK204165 and (3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone are both nitrogen-containing heterocyclic compounds, but their core structures are distinct. BYK204165 features a 4H-isoquinolin-1,3-dione scaffold with a 1-methyl-1H-pyrrol-2-ylmethylene substituent, differing from the imidazo[1,2-a]pyridine core of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.